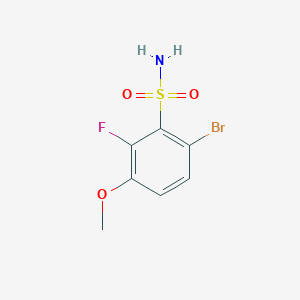
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO3S. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with a sulfonamide group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-methoxybenzene, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and sulfuric acid or chlorosulfonic acid for sulfonation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
- 2-Fluoro-6-methoxyphenylboronic acid
- 1-Bromo-3-fluorobenzene
Uniqueness
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms, along with a methoxy group and a sulfonamide group. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and biological research.
Eigenschaften
Molekularformel |
C7H7BrFNO3S |
|---|---|
Molekulargewicht |
284.10 g/mol |
IUPAC-Name |
6-bromo-2-fluoro-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7BrFNO3S/c1-13-5-3-2-4(8)7(6(5)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
LUMJHRGYCNKYFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Br)S(=O)(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


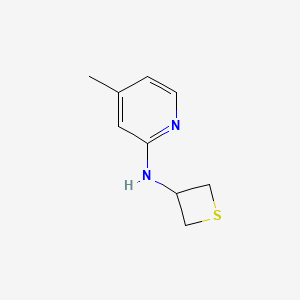
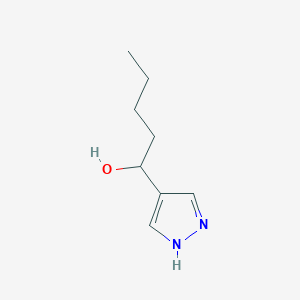
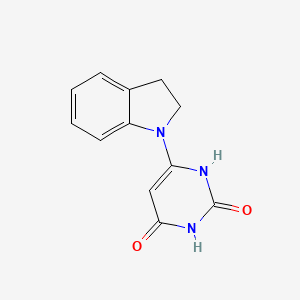
![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
![5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13333239.png)
![tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13333243.png)

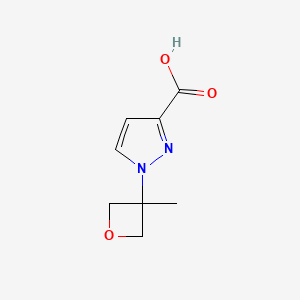
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B13333256.png)
![2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol](/img/structure/B13333258.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine](/img/structure/B13333266.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13333268.png)

